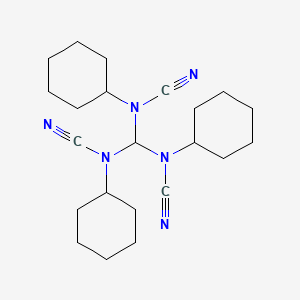
Methanetriyltris(cyclohexylcyanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanetriyltris(cyclohexylcyanamide) is a chemical compound known for its unique structure and properties It is composed of a central methanetriyl group bonded to three cyclohexylcyanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanetriyltris(cyclohexylcyanamide) typically involves the reaction of cyclohexylcyanamide with a methanetriyl precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanetriyltris(cyclohexylcyanamide) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Methanetriyltris(cyclohexylcyanamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methanetriyltris(cyclohexylcyanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: Methanetriyltris(cyclohexylcyanamide) is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methanetriyltris(cyclohexylcyanamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanetriyltris(cyclohexylcyanamide) can be compared with other similar compounds, such as:
Cyclohexylcyanamide: A simpler compound with similar functional groups.
Methanetriyltris(phenylcyanamide): A compound with a similar structure but different substituents.
Uniqueness
Methanetriyltris(cyclohexylcyanamide) is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
89026-67-5 |
|---|---|
Molekularformel |
C22H34N6 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
bis[cyano(cyclohexyl)amino]methyl-cyclohexylcyanamide |
InChI |
InChI=1S/C22H34N6/c23-16-26(19-10-4-1-5-11-19)22(27(17-24)20-12-6-2-7-13-20)28(18-25)21-14-8-3-9-15-21/h19-22H,1-15H2 |
InChI-Schlüssel |
FDWZJDVPHNJHPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C#N)C(N(C#N)C2CCCCC2)N(C#N)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


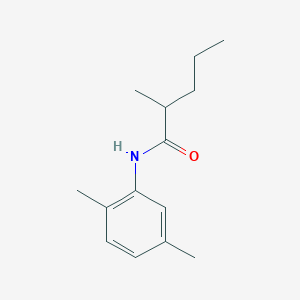
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
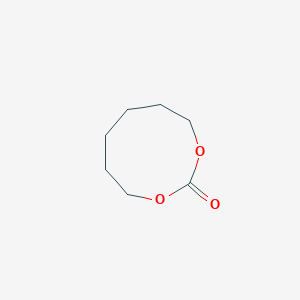
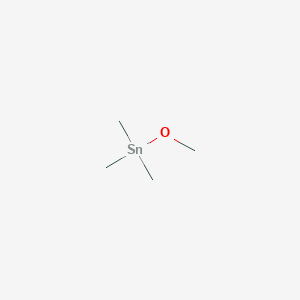
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
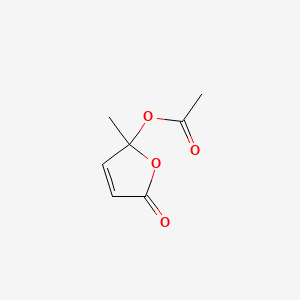
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
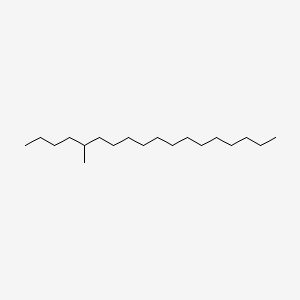
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)
